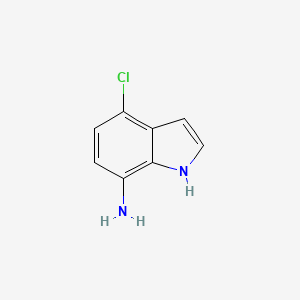

4-Chloro-1H-indol-7-amine

CAS No.: 292636-12-5

Cat. No.: VC3800432

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 292636-12-5 |

|---|---|

| Molecular Formula | C8H7ClN2 |

| Molecular Weight | 166.61 g/mol |

| IUPAC Name | 4-chloro-1H-indol-7-amine |

| Standard InChI | InChI=1S/C8H7ClN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2 |

| Standard InChI Key | FLJZKLZISUPONA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C=CNC2=C1N)Cl |

| Canonical SMILES | C1=CC(=C2C=CNC2=C1N)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indole core of 4-chloro-1H-indol-7-amine consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Key substituents include:

-

Chlorine at position 4, contributing electronegativity and steric effects.

-

Amino group (-NH) at position 7, enabling hydrogen bonding and nucleophilic reactivity .

The SMILES notation and InChIKey provide precise structural descriptors. XLogP3-AA calculations indicate a lipophilicity value of 2 , suggesting moderate solubility in organic solvents.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 166.61 g/mol | |

| Melting Point | 96–100°C | |

| Boiling Point | 354°C | |

| Density | 1.268 g/cm | |

| Hydrogen Bond Donors | 2 |

Synthetic Methodologies

Regioselective Halogenation and Cyclization

A common strategy for synthesizing halogenated indoles involves regioselective halogenation followed by cyclization. For example, 7-bromo-4-chloro-1H-indazol-3-amine—a structurally related compound—is synthesized via bromination of 2,6-dichlorobenzonitrile and subsequent heterocycle formation with hydrazine . While direct methods for 4-chloro-1H-indol-7-amine are less documented, analogous approaches using chloro-substituted precursors and ammonia sources are plausible .

Functionalization of Indole Scaffolds

Indole derivatives are often functionalized through electrophilic substitution. The amino group at position 7 facilitates further modifications, such as sulfonamide formation (e.g., ) . These reactions typically occur under mild acidic or neutral conditions, preserving the integrity of the indole core .

Pharmaceutical and Industrial Applications

Drug Discovery and Development

4-Chloro-1H-indol-7-amine serves as a critical intermediate in synthesizing bioactive molecules. Notable applications include:

-

Anticancer Agents: Indole derivatives exhibit kinase inhibition and apoptosis induction. For instance, triazine-based compounds incorporating this scaffold show promise in targeting cancer cell pathways .

-

Anti-inflammatory Drugs: Derivatives like benzene-1,2-diamine demonstrate significant albumin denaturation inhibition, outperforming indomethacin in preclinical models .

-

Antiviral Therapeutics: Structural analogs are integral to HIV-1 capsid inhibitors such as lenacapavir, highlighting their role in antiviral drug design .

Table 2: Bioactivity of Selected Derivatives

| Compound | Activity (IC) | Target |

|---|---|---|

| NA6 (Scheme 1B) | 82% inhibition at 200 μg/mL | Inflammation |

| Lenacapavir intermediate | HIV-1 capsid binding | Antiviral |

Recent Advances and Future Directions

Scalable Synthesis Techniques

Recent efforts emphasize eco-friendly, large-scale production. A two-step protocol achieving 38–45% yield without column chromatography purification has been demonstrated for related indazoles , offering a template for optimizing 4-chloro-1H-indol-7-amine synthesis.

Computational Modeling

Density functional theory (DFT) studies predict the compound’s electronic properties, aiding in the design of derivatives with enhanced pharmacokinetic profiles . For example, Fukui indices suggest preferential reactivity at the C3 position, guiding functionalization strategies .

Emerging Therapeutic Applications

Ongoing research explores its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume